

An In-depth Technical Guide to Numidargistat: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Numidargistat, also known as CB-1158 or INCB001158, is a potent, orally bioavailable small molecule inhibitor of the enzyme arginase.[1][2] By targeting arginase, **Numidargistat** modulates the tumor microenvironment, restoring arginine levels crucial for T-cell activation and proliferation, thereby promoting an anti-tumor immune response.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Numidargistat**, intended for professionals in the fields of oncology, immunology, and drug development.

Chemical Structure and Identification

Numidargistat is a synthetic aminopyrrolidine derivative containing a boronic acid moiety, which is crucial for its inhibitory activity against arginase.

Table 1: Chemical Identifiers of **Numidargistat**



Identifier	Value	
IUPAC Name	(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4- (3-boronopropyl)pyrrolidine-3-carboxylic acid	
Synonyms	CB-1158, INCB001158	
CAS Number	2095732-06-0	
Molecular Formula	C11H22BN3O5	
Molecular Weight	287.12 g/mol	
SMILES	B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O) INVALID-LINKN)(O)O	
InChI	InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3, (H,17,18)/t7-,8-,11-/m0/s1	
InChIKey	ZZJLMZYUGLJBSO-LAEOZQHASA-N	

Physicochemical and Pharmacokinetic Properties

Numidargistat exhibits drug-like properties, including oral bioavailability and potent enzyme inhibition. A summary of its key quantitative properties is presented below.

Table 2: Physicochemical and Pharmacokinetic Profile of Numidargistat

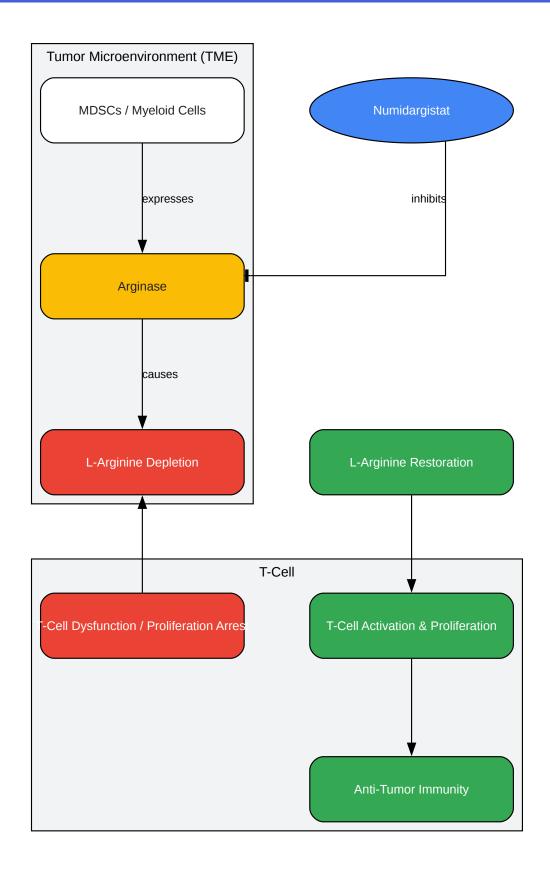


Property	Value	Reference
IC50 (Arginase 1)	86 nM	[4]
IC50 (Arginase 2)	296 nM	[4]
Solubility in Water	>100 mM	[5]
Solubility in DMSO	55 mg/mL	[6]
Oral Bioavailability (Mouse)	52%	[7]
Half-life (Human)	~6 hours	[7][8]
Tmax (Human)	4 hours	[7]
Volume of Distribution (Human)	Low	[8]

Mechanism of Action and Signaling Pathway

Numidargistat's primary mechanism of action is the competitive inhibition of arginase, a key enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea.[1] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and other immune-suppressive cells express high levels of arginase, leading to the depletion of L-arginine. This amino acid is essential for T-cell proliferation and function. By inhibiting arginase, **Numidargistat** restores local L-arginine concentrations, thereby reversing this immunosuppressive mechanism and enhancing the anti-tumor activity of T-cells.





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Fig. 1: **Numidargistat**'s Mechanism of Action in the TME.



Experimental ProtocolsIn Vitro Arginase Inhibition Assay

A common method to determine the inhibitory potency of compounds like **Numidargistat** is through an in vitro arginase inhibition assay using recombinant human arginase 1 and 2.

Objective: To determine the IC50 value of **Numidargistat** against recombinant human arginase 1 and 2.

Materials:

- Recombinant human arginase 1 and 2
- · L-arginine
- Manganese chloride (MnCl2)
- Urea detection reagent
- Numidargistat
- Assay buffer (e.g., Tris-HCl)

Procedure:

- Enzyme Activation: Pre-incubate the recombinant arginase with MnCl2 to ensure full enzymatic activity.
- Compound Dilution: Prepare a serial dilution of **Numidargistat** in the assay buffer.
- Reaction Initiation: In a 96-well plate, add the activated arginase enzyme, the diluted
 Numidargistat, and L-arginine to initiate the reaction.
- Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 20 minutes).
- Reaction Termination and Urea Detection: Stop the reaction and add a urea detection reagent that forms a colored product with the urea generated.



• Data Analysis: Measure the absorbance of the colored product using a plate reader. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.



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Fig. 2: Workflow for In Vitro Arginase Inhibition Assay.

In Vivo Tumor Growth Inhibition Studies

The anti-tumor efficacy of **Numidargistat** is evaluated in syngeneic mouse models of cancer.

Objective: To assess the single-agent and combination anti-tumor activity of **Numidargistat** in vivo.

Animal Model: Syngeneic mouse models (e.g., CT26 colon carcinoma in BALB/c mice).

Procedure:

- Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
- Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, **Numidargistat** monotherapy, checkpoint inhibitor monotherapy, combination therapy).
- Drug Administration: Administer Numidargistat orally, typically twice daily, at a specified dose (e.g., 100 mg/kg).[4]
- Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.



- Endpoint: At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., immune cell profiling).
- Data Analysis: Compare tumor growth rates between the different treatment groups to determine the efficacy of Numidargistat.

Clinical Development

Numidargistat has been investigated in clinical trials for the treatment of various solid tumors, both as a monotherapy and in combination with other immunotherapies, such as PD-1 inhibitors.[8] Early-phase clinical trials have demonstrated that **Numidargistat** is generally well-tolerated and effectively inhibits plasma arginase activity, leading to increased plasma arginine levels.[8]

Conclusion

Numidargistat is a first-in-class arginase inhibitor with a well-defined chemical structure and promising pharmacological properties. Its ability to modulate the tumor microenvironment by restoring arginine levels provides a novel approach to cancer immunotherapy. The data presented in this guide, including its physicochemical characteristics, mechanism of action, and experimental methodologies, offer a valuable resource for researchers and clinicians working on the development of new cancer therapies.

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References

- 1. Numidargistat | C11H22BN3O5 | CID 131801114 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. incb001158 My Cancer Genome [mycancergenome.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Numidargistat Chemietek [chemietek.com]



- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
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